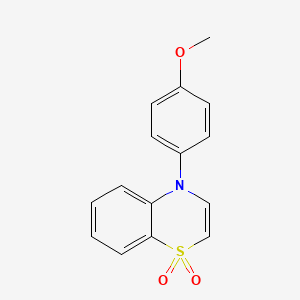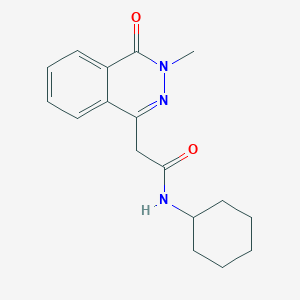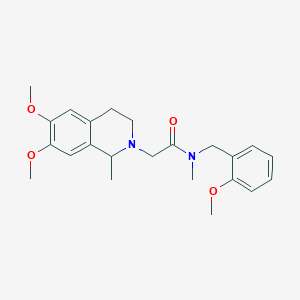![molecular formula C18H18N4O3S2 B12487252 4-(3,4-diethoxybenzyl)-1-thioxo-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one](/img/structure/B12487252.png)
4-(3,4-diethoxybenzyl)-1-thioxo-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[(3,4-DIETHOXYPHENYL)METHYL]-12-SULFANYLIDENE-5-THIA-1,8,10,11-TETRAAZATRICYCLO[7300(2),?]DODECA-2(6),3,9-TRIEN-7-ONE is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(3,4-DIETHOXYPHENYL)METHYL]-12-SULFANYLIDENE-5-THIA-1,8,10,11-TETRAAZATRICYCLO[7300(2),?]DODECA-2(6),3,9-TRIEN-7-ONE involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include diazomethane and dioxan .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity while ensuring safety and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
8-[(3,4-DIETHOXYPHENYL)METHYL]-12-SULFANYLIDENE-5-THIA-1,8,10,11-TETRAAZATRICYCLO[7.3.0.0(2),?]DODECA-2(6),3,9-TRIEN-7-ONE undergoes various types of chemical reactions, including:
Oxidation: This reaction can modify the sulfanylidene group.
Reduction: This reaction can affect the tricyclic core.
Substitution: This reaction can occur at the diethoxyphenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to simpler tricyclic structures.
Scientific Research Applications
8-[(3,4-DIETHOXYPHENYL)METHYL]-12-SULFANYLIDENE-5-THIA-1,8,10,11-TETRAAZATRICYCLO[7.3.0.0(2),?]DODECA-2(6),3,9-TRIEN-7-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 8-[(3,4-DIETHOXYPHENYL)METHYL]-12-SULFANYLIDENE-5-THIA-1,8,10,11-TETRAAZATRICYCLO[7.3.0.0(2),?]DODECA-2(6),3,9-TRIEN-7-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets are still under investigation, but the compound’s unique structure suggests it may have multiple modes of action .
Comparison with Similar Compounds
Similar Compounds
- 2,12-Diaryl-4-(arylmethyleneamino)-8-methyl-5,6,10,11,11-pentacyano-1,3,8-triazatricyclo[7,3,0,03,7]dodeca-4,6,9-trienes
- 4,6,10,12-Tetranitro-5,11-bis(nitroimino)-2,8-dioxa-4,6,10,12-tetraaza-tricyclo[7,3,0,03,7]dodecane
Uniqueness
8-[(3,4-DIETHOXYPHENYL)METHYL]-12-SULFANYLIDENE-5-THIA-1,8,10,11-TETRAAZATRICYCLO[7300(2),?]DODECA-2(6),3,9-TRIEN-7-ONE is unique due to its combination of functional groups and tricyclic structure, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H18N4O3S2 |
|---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
8-[(3,4-diethoxyphenyl)methyl]-12-sulfanylidene-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-trien-7-one |
InChI |
InChI=1S/C18H18N4O3S2/c1-3-24-13-6-5-11(9-14(13)25-4-2)10-21-16(23)15-12(7-8-27-15)22-17(21)19-20-18(22)26/h5-9H,3-4,10H2,1-2H3,(H,20,26) |
InChI Key |
MQILGCVJCPSKQI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CN2C(=O)C3=C(C=CS3)N4C2=NNC4=S)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-methoxy-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B12487175.png)
![2-{[3-(Methoxycarbonyl)phenyl]amino}-2-oxoethyl 1-benzofuran-2-carboxylate](/img/structure/B12487176.png)
![2-(4-Chlorophenyl)-2-oxoethyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-3-methylbutanoate (non-preferred name)](/img/structure/B12487182.png)
![N-(3-chlorophenyl)-N-{1-[4-(2-methoxyphenyl)piperazin-1-yl]-1-oxopropan-2-yl}methanesulfonamide](/img/structure/B12487183.png)
![N-(4-bromophenyl)-1-[(3-chlorophenyl)methyl]piperidin-4-amine](/img/structure/B12487187.png)

![5,5'-[1,2-Phenylenebis(oxymethylene)]bis(3-methylisoxazole)](/img/structure/B12487196.png)
![Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(4-methyl-3-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12487197.png)

![N-(furan-2-ylmethyl)-2-({[4-methoxy-3-(morpholin-4-ylcarbonyl)phenyl]sulfonyl}amino)benzamide](/img/structure/B12487225.png)

![4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]phenyl 2-methylprop-2-enoate](/img/structure/B12487232.png)

